molecular formula C27H25N3O4S B12121655 ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12121655
M. Wt: 487.6 g/mol
InChI Key: XYIWTFXZDWXTJY-LNVKXUELSA-N
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Description

Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining indole, thiazolopyrimidine, and carboxylate moieties, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. The process may start with the preparation of the indole derivative, followed by the formation of the thiazolopyrimidine ring system. Key steps include:

    Condensation Reactions: Formation of the indole derivative through condensation of appropriate starting materials.

    Cyclization: Formation of the thiazolopyrimidine ring via cyclization reactions.

    Esterification: Introduction of the ethyl carboxylate group through esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Interference with cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Lacks the 7-methyl group.

    Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Lacks the 5-(4-methylphenyl) group.

Uniqueness

Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Biological Activity

Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound notable for its potential biological activities. This compound is characterized by a unique structure that combines indole, thiazole, and pyrimidine rings. Such structural diversity often correlates with various pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC26H22N4O6S
Molecular Weight518.5 g/mol
IUPAC NameEthyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
InChI KeyKMMYFHMVROUORD-XDOYNYLZSA-N

Antitumor Activity

Research has shown that compounds containing thiazole and pyrimidine moieties exhibit significant antitumor properties. Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene) derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity
A study investigating the cytotoxic effects of thiazole-containing compounds reported that derivatives similar to ethyl (2Z)- exhibited IC50 values in the low micromolar range against human liver carcinoma (HepG2) cells. The presence of electron-donating groups on the phenyl ring significantly enhanced activity .

Anticonvulsant Properties

Thiazole derivatives have also been explored for their anticonvulsant potential. A specific derivative demonstrated a high level of protection in animal models during seizure induction tests. The structure–activity relationship (SAR) indicated that modifications at the phenyl ring position significantly influenced anticonvulsant efficacy .

The biological activity of ethyl (2Z)- can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or seizure activity.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Structure–Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:

Functional GroupEffect on Activity
Methyl Group at Position 7Increases lipophilicity and cellular uptake
Nitro GroupEnhances cytotoxicity against tumor cells

Synthesis and Characterization

The synthesis of ethyl (2Z)- involves multi-step organic reactions starting from readily available precursors such as indole derivatives and thiazole precursors. Techniques such as chromatography are employed for purification.

Synthetic Route Example

  • Formation of Indole Derivative : Reaction of ethyl acetoacetate with an appropriate amine.
  • Cyclization : Formation of thiazole and pyrimidine rings through cyclization reactions under controlled conditions.

Properties

Molecular Formula

C27H25N3O4S

Molecular Weight

487.6 g/mol

IUPAC Name

ethyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H25N3O4S/c1-5-29-19-10-8-7-9-18(19)21(24(29)31)23-25(32)30-22(17-13-11-15(3)12-14-17)20(26(33)34-6-2)16(4)28-27(30)35-23/h7-14,22H,5-6H2,1-4H3/b23-21-

InChI Key

XYIWTFXZDWXTJY-LNVKXUELSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)C)/C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)C)C1=O

Origin of Product

United States

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